molecular formula C8H8Cl2 B8815582 1,2-Dichloro-3,4-dimethylbenzene CAS No. 28680-56-0

1,2-Dichloro-3,4-dimethylbenzene

Cat. No.: B8815582
CAS No.: 28680-56-0
M. Wt: 175.05 g/mol
InChI Key: UZPZYFDULMKDMB-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,4-dimethylbenzene is a substituted aromatic compound featuring two chlorine atoms at the 1,2-positions and two methyl groups at the 3,4-positions on the benzene ring. The chlorine atoms act as electron-withdrawing groups, while the methyl groups are electron-donating, creating a unique electronic environment that influences reactivity, solubility, and stability .

Properties

CAS No.

28680-56-0

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

IUPAC Name

1,2-dichloro-3,4-dimethylbenzene

InChI

InChI=1S/C8H8Cl2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3

InChI Key

UZPZYFDULMKDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Properties

Compound CAS Number Molecular Formula Substituents Boiling Point (°C, inferred) Solubility (Inferred)
1,2-Dichlorobenzene 95-50-1 C₆H₄Cl₂ Cl (1,2) 180–183 Low in water
1,3-Dichlorobenzene 541-73-1 C₆H₄Cl₂ Cl (1,3) 172–174 Low in water
1,4-Dichlorobenzene 106-46-7 C₆H₄Cl₂ Cl (1,4) 174–176 Low in water
3,4-Dimethylbenzyl chloride 102-46-3 C₉H₁₁Cl CH₃ (3,4), CH₂Cl (1) 215–217 Insoluble in water
1,2-Dichloro-3,4-dimethylbenzene - C₈H₈Cl₂ Cl (1,2), CH₃ (3,4) ~200–210 (estimated)* Very low (estimated)*

*Inferred based on additive effects of methyl and chloro substituents. Methyl groups increase hydrophobicity and boiling point compared to dichlorobenzenes .

Chemical Reactivity
  • Electrophilic Substitution : The chlorine atoms deactivate the benzene ring, directing incoming electrophiles to positions ortho/para to the methyl groups. This contrasts with 1,2-dichlorobenzene, where reactivity is dominated by electron withdrawal .
  • Stability : The steric hindrance from methyl groups in this compound may reduce reaction rates compared to less-substituted analogs like 1,4-dichlorobenzene .
Toxicity and Environmental Impact
  • Dichlorobenzenes: 1,4-Dichlorobenzene is classified as a probable human carcinogen (EPA IRIS, 2005) with higher toxicity than 1,2- and 1,3-isomers .
  • This compound: While specific toxicity data is unavailable, methyl groups may alter metabolism.
Spectroscopic Characteristics
  • IR Spectroscopy : Methyl groups (2923 cm⁻¹, C-H stretch) and chloro substituents (∼700 cm⁻¹, C-Cl stretch) would dominate, similar to 2-benzyl-1,4-dimethylbenzene .
  • UV-Vis : A bathochromic shift is expected compared to dichlorobenzenes due to conjugation effects from methyl groups, akin to λmax = 277.80 nm observed in 2-benzyl-1,4-dimethylbenzene .

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